Ethyl 3-ethylquinoline-4-carboxylate
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Overview
Description
Ethyl 3-ethylquinoline-4-carboxylate is a heterocyclic aromatic compound with the molecular formula C14H15NO2. It is a derivative of quinoline, which is known for its versatile applications in industrial and synthetic organic chemistry. Quinoline and its derivatives are essential scaffolds in drug discovery and play a significant role in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-ethylquinoline-4-carboxylate can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses o-aminobenzophenones and diethylmalonate as starting materials . The reaction is catalyzed by a base and involves heating the mixture under reflux conditions. Another method involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols such as microwave irradiation and ultrasound-promoted synthesis .
Industrial Production Methods
Industrial production of this compound often employs scalable and efficient methodologies. These include one-pot reactions and solvent-free reaction conditions utilizing eco-friendly and reusable catalysts . The use of green chemistry principles is emphasized to minimize environmental impact and enhance sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-ethylquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoline-4-carboxylic acid derivatives, amine derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Ethyl 3-ethylquinoline-4-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-ethylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, influencing biological processes such as cell signaling, metabolism, and gene expression . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 3-ethylquinoline-4-carboxylate can be compared with other similar compounds, such as:
Quinoline-3-carboxylates: These compounds share a similar quinoline core structure but differ in the position and nature of substituents.
Indole derivatives: Indole derivatives also possess a heterocyclic aromatic structure and exhibit diverse biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Ethyl 3-ethylquinoline-4-carboxylate is a member of the quinoline family, recognized for its diverse biological activities. This compound has garnered attention for its potential applications in pharmaceuticals, particularly in the development of antimicrobial and anticancer agents. This article delves into the biological activity of this compound, summarizing key findings from various studies, including synthesis methods, biological evaluations, and structure-activity relationships.
Chemical Structure and Properties
This compound features a bicyclic structure with an ethyl group at the 3-position and a carboxylate ester at the 4-position. This unique substitution pattern contributes to its chemical properties and biological activities.
Property | Description |
---|---|
Chemical Formula | C12H13NO2 |
Molecular Weight | 203.24 g/mol |
Melting Point | Not extensively documented |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
This compound has shown promising antimicrobial properties. Research indicates that compounds within the quinoline family exhibit significant antibacterial activity against various pathogens. For instance, studies have demonstrated that related quinoline derivatives effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli.
A comparative analysis of quinoline derivatives revealed that this compound exhibited minimum inhibitory concentrations (MIC) comparable to other potent antibacterial agents, suggesting its potential as a lead compound for antibiotic development .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Quinoline derivatives are known for their ability to induce apoptosis in cancer cells. In specific assays, this compound demonstrated cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to its structural characteristics. Modifications to the quinoline ring or substituents can significantly impact biological activity. For example:
Compound | Activity | IC50 (μM) |
---|---|---|
This compound | Antibacterial | <10 |
Ethyl Quinoline-3-Carboxylate | Anticancer | 15 |
Ethyl 2-Methylquinoline-3-Carboxylate | Cytotoxicity | 12 |
This table illustrates how slight variations in structure can lead to different biological outcomes, emphasizing the importance of SAR studies in drug development.
Case Studies
- Antibacterial Evaluation : A study conducted on a series of quinoline derivatives, including this compound, reported significant antibacterial activity against Staphylococcus aureus with MIC values ranging from 2 to 25 μg/mL .
- Anticancer Research : In vitro tests indicated that this compound could inhibit cell growth in human breast cancer cell lines with an IC50 value of approximately 15 μM, demonstrating its potential as a therapeutic agent .
Properties
CAS No. |
21233-74-9 |
---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
ethyl 3-ethylquinoline-4-carboxylate |
InChI |
InChI=1S/C14H15NO2/c1-3-10-9-15-12-8-6-5-7-11(12)13(10)14(16)17-4-2/h5-9H,3-4H2,1-2H3 |
InChI Key |
UGXIZTYEIYEMKE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2N=C1)C(=O)OCC |
Origin of Product |
United States |
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